molecular formula C6H7ClN2OS B2409514 3-Chloro-5-methanesulfinylpyridin-2-amine CAS No. 1820673-78-6

3-Chloro-5-methanesulfinylpyridin-2-amine

Cat. No.: B2409514
CAS No.: 1820673-78-6
M. Wt: 190.65
InChI Key: DNNNINRBFVLHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methanesulfinylpyridin-2-amine is a chemical compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol It is a pyridine derivative, characterized by the presence of a chlorine atom at the 3-position, a methanesulfinyl group at the 5-position, and an amine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methanesulfinylpyridin-2-amine typically involves the introduction of the methanesulfinyl group onto a pyridine ring followed by chlorination and amination. One common method involves the reaction of 3-chloropyridine with methanesulfinyl chloride under controlled conditions to introduce the methanesulfinyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methanesulfinylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group yields a sulfone derivative, while substitution of the chlorine atom can yield a variety of substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-5-methanesulfinylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methanesulfinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfinyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methanesulfinylpyridin-2-amine is unique due to the presence of the methanesulfinyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-chloro-5-methylsulfinylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11(10)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNNINRBFVLHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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